molecular formula C17H25N3O5S B4983664 1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone

1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone

Cat. No.: B4983664
M. Wt: 383.5 g/mol
InChI Key: RJPDUSOHVVLOFL-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperazine and morpholine rings, which are connected through a sulfonylphenoxy linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-Methylpiperazine: This can be achieved through the reaction of piperazine with methyl iodide under basic conditions.

    Preparation of 4-Morpholin-4-ylsulfonylphenol:

    Coupling Reaction: The final step involves the coupling of 4-Methylpiperazine with 4-Morpholin-4-ylsulfonylphenol using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylphenoxy)ethanone: Lacks the sulfonyl group, which may affect its reactivity and applications.

    1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenyl)ethanone: Similar structure but with different substituents on the phenyl ring.

Uniqueness

1-(4-Methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone is unique due to the presence of both piperazine and morpholine rings, along with the sulfonylphenoxy linkage

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-18-6-8-19(9-7-18)17(21)14-25-15-2-4-16(5-3-15)26(22,23)20-10-12-24-13-11-20/h2-5H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPDUSOHVVLOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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